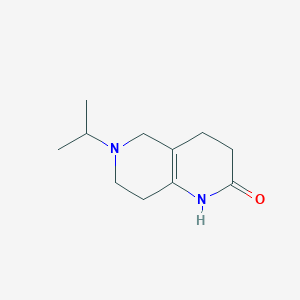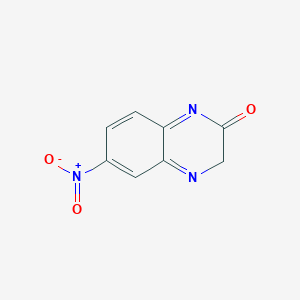![molecular formula C6H3ClN4O2 B11903564 7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11903564.png)
7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and cytotoxic properties . The structure of this compound consists of a fused imidazole and pyridine ring, with a chlorine atom at the 7th position and a nitro group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-3-nitropyridine.
Nucleophilic Substitution: The halogen in the pyridine ring is activated by the nitro group, allowing for nucleophilic substitution.
Reduction: The nitro group is reduced to form the required derivative of 2,3-diaminopyridine.
Cyclization: The final step involves cyclization to form the imidazo[4,5-b]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction of the nitro group to an amino group is a common transformation.
Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen in the presence of palladium on carbon, Raney nickel, and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino, hydroxyl, and alkyl groups.
Scientific Research Applications
7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its cytotoxic properties are being explored for potential anticancer therapies.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The nitro group plays a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage microbial cells .
Comparison with Similar Compounds
Similar Compounds
7-Iodo-3H-imidazo[4,5-b]pyridine: Similar in structure but with an iodine atom instead of chlorine.
7-Chloro-1H-imidazo[4,5-b]pyridine: Similar but lacks the nitro group.
Uniqueness
7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine is unique due to the presence of both chlorine and nitro groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
7-chloro-5-nitro-1H-imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-3-1-4(11(12)13)10-6-5(3)8-2-9-6/h1-2H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUUFWOVTHHNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN2)N=C1[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B11903516.png)
![4-Formylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11903518.png)

![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)


![3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11903551.png)


